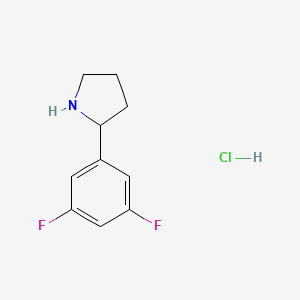

2-(3,5-Difluorophenyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

2-(3,5-difluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNQBQBSZWTLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3,5-Difluorophenyl)pyrrolidine Hydrochloride

Introduction

2-(3,5-Difluorophenyl)pyrrolidine hydrochloride is a key chiral building block in the synthesis of various pharmacologically active molecules. Its rigid pyrrolidine scaffold and the electronic properties imparted by the 3,5-difluorophenyl substituent make it a valuable component in the design of enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of a robust and scalable synthetic route to (R)- or (S)-2-(3,5-difluorophenyl)pyrrolidine hydrochloride, intended for researchers, chemists, and professionals in the field of drug development and process chemistry. The presented synthesis is designed to be highly diastereoselective and enantioselective, ensuring the production of the desired stereoisomer with high purity.

Overall Synthetic Strategy

The synthesis of 2-(3,5-difluorophenyl)pyrrolidine hydrochloride can be efficiently achieved through a four-step sequence, commencing with readily available starting materials. The overall strategy involves the initial protection of a pyrrolidone precursor, followed by a key Grignard reaction to introduce the 3,5-difluorophenyl moiety. Subsequent acid-mediated cyclization and deprotection afford a cyclic imine, which is then subjected to an asymmetric reduction to establish the desired stereocenter. The final step involves the formation of the hydrochloride salt to yield the stable and crystalline product.

Caption: Overall synthetic workflow for 2-(3,5-Difluorophenyl)pyrrolidine hydrochloride.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: N-Protection of Pyrrolidin-2-one

Objective: To protect the nitrogen of the pyrrolidin-2-one ring to prevent side reactions in the subsequent Grignard addition. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.

Protocol:

-

To a solution of pyrrolidin-2-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford N-Boc-pyrrolidin-2-one as a white solid.

Mechanistic Rationale: DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a more reactive intermediate, which is then attacked by the nitrogen of pyrrolidin-2-one. The resulting product is the stable N-Boc protected lactam.

Step 2: Grignard Reaction for C-C Bond Formation

Objective: To introduce the 3,5-difluorophenyl group at the C2 position of the pyrrolidine ring through a nucleophilic addition of a Grignard reagent to the protected lactam.

Protocol:

-

Prepare the Grignard reagent by adding a solution of 1-bromo-3,5-difluorobenzene (1.2 eq) in anhydrous THF to magnesium turnings (1.3 eq) under an inert atmosphere. Initiate the reaction with a small crystal of iodine if necessary.

-

Cool the Grignard solution to 0 °C.

-

Slowly add a solution of N-Boc-pyrrolidin-2-one (1.0 eq) in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, tert-butyl 2-(3,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate, is typically used in the next step without further purification.

Mechanistic Rationale: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the N-Boc-pyrrolidin-2-one. The resulting tetrahedral intermediate is protonated upon aqueous workup to yield the desired tertiary alcohol. The use of anhydrous conditions is critical to prevent the quenching of the highly basic Grignard reagent.[1]

Caption: Mechanism of the Grignard reaction.

Step 3: Acid-Catalyzed Cyclization and Deprotection

Objective: To effect the dehydration of the tertiary alcohol and concomitant removal of the Boc protecting group to form the cyclic imine, 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.

Protocol:

-

Dissolve the crude tert-butyl 2-(3,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as toluene or dioxane.

-

Add a strong acid catalyst, such as trifluoroacetic acid (TFA, 2.0 eq) or concentrated hydrochloric acid (HCl, 2.0 eq).[2]

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate in vacuo.

-

The resulting crude imine can be purified by distillation or used directly in the next step.

Mechanistic Rationale: The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water generates a stabilized carbocation, which is then deprotonated to form the endocyclic double bond of the imine. Simultaneously, the acid catalyzes the cleavage of the Boc group, releasing isobutylene and carbon dioxide.[3]

Step 4: Asymmetric Reduction of the Cyclic Imine

Objective: To reduce the cyclic imine to the desired chiral pyrrolidine with high enantioselectivity. This is the key stereochemistry-determining step of the synthesis. A chiral phosphoric acid (CPA) catalyst in combination with a Hantzsch ester as the hydride source is a highly effective system for this transformation.[4][5]

Protocol:

-

To a solution of 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) in a non-polar solvent like toluene or dichloromethane, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 1-5 mol%).

-

Add the Hantzsch ester (1.1 eq) to the mixture.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction for the disappearance of the imine by TLC or GC-MS.

-

Upon completion, the reaction mixture can be purified by column chromatography on silica gel to yield the enantiomerically enriched 2-(3,5-difluorophenyl)pyrrolidine.

Mechanistic Rationale: The chiral phosphoric acid catalyst activates the imine by forming a chiral ion pair with the protonated iminium ion. The Hantzsch ester then delivers a hydride to one face of the imine, directed by the chiral environment of the catalyst, leading to the formation of one enantiomer in excess. The choice of the (R)- or (S)-enantiomer of the CPA catalyst determines the stereochemistry of the final product.[4]

Caption: Asymmetric reduction of the cyclic imine.

Step 5: Hydrochloride Salt Formation

Objective: To convert the free base of the pyrrolidine derivative into its stable, crystalline hydrochloride salt, which is often preferred for purification and handling.[6]

Protocol:

-

Dissolve the purified 2-(3,5-difluorophenyl)pyrrolidine (1.0 eq) in a suitable solvent such as diethyl ether or methyl tert-butyl ether (MTBE).

-

Slowly add a solution of hydrogen chloride in dioxane (e.g., 4M HCl in dioxane, 1.1 eq) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Stir the suspension for 1-2 hours to ensure complete precipitation.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain 2-(3,5-difluorophenyl)pyrrolidine hydrochloride.

Mechanistic Rationale: This is a simple acid-base reaction where the basic nitrogen of the pyrrolidine ring is protonated by the strong acid, hydrogen chloride, to form the corresponding ammonium salt.

Data Summary and Characterization

The following table summarizes the expected outcomes and key characterization data for the synthesis of 2-(3,5-difluorophenyl)pyrrolidine hydrochloride.

| Step | Product Name | Expected Yield (%) | Key Characterization Data (¹H NMR, δ ppm) |

| 1 | N-Boc-pyrrolidin-2-one | >95 | 3.65 (t, 2H), 2.45 (t, 2H), 1.95 (m, 2H), 1.50 (s, 9H) |

| 2 | tert-Butyl 2-(3,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate | >90 (crude) | 7.00-6.80 (m, 3H), 4.50 (br s, 1H), 3.50-3.30 (m, 2H), 2.20-1.90 (m, 4H), 1.45 (s, 9H) |

| 3 | 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | >85 | 7.10-6.90 (m, 3H), 4.10 (t, 2H), 2.80 (t, 2H), 2.00 (m, 2H) |

| 4 | 2-(3,5-Difluorophenyl)pyrrolidine | >90 | 6.95-6.80 (m, 3H), 4.20 (t, 1H), 3.20-3.00 (m, 2H), 2.20-1.80 (m, 4H)[7] |

| 5 | 2-(3,5-Difluorophenyl)pyrrolidine hydrochloride | >95 | Signals will be shifted downfield compared to the free base due to protonation. |

Note: NMR data are representative and may vary slightly based on the solvent and instrument used. It is recommended to acquire full characterization data (¹H NMR, ¹³C NMR, MS, IR) for each intermediate and the final product to confirm identity and purity.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2-(3,5-difluorophenyl)pyrrolidine hydrochloride. The key strengths of this approach lie in its use of readily available starting materials, a robust Grignard reaction for the introduction of the aryl moiety, and a highly effective asymmetric reduction to control the stereochemistry. This guide serves as a valuable resource for chemists in the pharmaceutical industry and academia, enabling the synthesis of this important chiral building block for the development of novel therapeutics.

References

- Akiyama, T., et al. (2004). Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid.

- Akiyama, T. (2007). Stronger Brønsted acids. Chemical Reviews, 107(12), 5744-5758.

- Antilla, J. C., & Wulff, W. D. (2001). Chiral Brønsted acid-catalyzed imino-aldol reactions. Journal of the American Chemical Society, 123(21), 5099-5100.

- CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride. (2015). Google Patents.

- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (2020). Google Patents.

- Coric, I., & List, B. (2012). Asymmetric spiroacetalization catalysed by a chiral phosphoric acid.

- Doyle, A. G., & Jacobsen, E. N. (2007). Small-molecule H-bond donors in asymmetric catalysis. Chemical Reviews, 107(12), 5713-5743.

- Hofmann, J., et al. (2014). Asymmetric transfer hydrogenation of imines with a chiral phosphoric acid catalyst and a Hantzsch ester as reducing agent.

- Ishihara, K., & Nakano, K. (2005). Chiral Brønsted acid-catalyzed enantioselective hydrocyanation of imines. Journal of the American Chemical Society, 127(30), 10504-10505.

- Maruoka, K., & Ooi, T. (2003). Enantioselective reactions of imines catalyzed by chiral Brønsted acids. Chemical Reviews, 103(8), 3013-3028.

- Nakashima, D., & Yamamoto, H. (2006). Design of a new chiral Brønsted acid for a highly enantioselective Diels-Alder reaction. Journal of the American Chemical Society, 128(30), 9626-9627.

- Rueping, M., et al. (2005). Chiral Brønsted acids in enantioselective catalysis: a new and efficient catalytic system for the asymmetric transfer hydrogenation of imines.

- Storer, R. I., et al. (2011). Chiral Brønsted acid-catalyzed inverse-electron-demand Diels-Alder reactions. Journal of the American Chemical Society, 133(40), 15904-15907.

- Terada, M. (2008). Chiral phosphoric acids as versatile catalysts for enantioselective carbon–carbon bond-forming reactions. Synthesis, 2008(12), 1929-1950.

- Uraguchi, D., & Terada, M. (2004). Chiral Brønsted acid-catalyzed direct enantioselective Mannich-type reaction. Journal of the American Chemical Society, 126(17), 5356-5357.

- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (2020). Google Patents.

- Cheon, C.-H., & Yamamoto, H. (2011). Chiral Brønsted acid-catalyzed enantioselective synthesis of amines.

- Klussmann, M., et al. (2007). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Journal of the Chemical Society, Perkin Transactions 2, (11), 2271-2276.

- MacMillan, D. W. C. (2008). The advent and development of organocatalysis.

- O'Donnell, M. J. (2000). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with chiral catalysts. Accounts of Chemical Research, 33(8), 502-511.

- Seayad, J., & List, B. (2005). Asymmetric organocatalysis. Organic & Biomolecular Chemistry, 3(5), 719-724.

- Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors.

- Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical Reviews, 103(8), 2921-2944.

- Wenzel, A. G., & Jacobsen, E. N. (2002). Asymmetric catalysis in the synthesis of natural products. In Stereoselective synthesis (pp. 1-32). Springer, Berlin, Heidelberg.

-

E3S Web of Conferences. (2020). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 3. The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-2-(3,5-Difluorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 2-Arylpyrrolidines

The 2-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The precise stereochemical orientation of the aryl group at the C2 position is often critical for therapeutic efficacy and selectivity. (R)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride is a key chiral building block whose structural features are of significant interest in the development of novel therapeutic agents. The 3,5-difluorophenyl moiety can impart unique pharmacological properties, including altered metabolic stability and enhanced binding affinity to target proteins. This guide provides a comprehensive overview of a robust and scalable asymmetric synthesis of the title compound, focusing on the underlying chemical principles, detailed experimental protocols, and analytical characterization.

Strategic Approach: Chiral Auxiliary-Mediated Asymmetric Synthesis

The synthesis of enantiomerically pure amines and their derivatives is a cornerstone of modern organic chemistry. Among the various strategies, the use of chiral auxiliaries remains a powerful and reliable method for establishing stereocenters. This guide details a synthetic route that leverages the commercially available (R)-tert-butanesulfinamide, developed by Ellman, as a chiral auxiliary.[3] This approach offers excellent stereocontrol, operational simplicity, and scalability.

The overall synthetic strategy is depicted below:

Sources

A Guide to the Asymmetric Synthesis of (S)-2-(3,5-Difluorophenyl)pyrrolidine Hydrochloride: A Key Pharmaceutical Intermediate

Abstract

The 2-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3] Consequently, (S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride has emerged as a critical building block in the synthesis of advanced therapeutics, including potent kinase inhibitors. This guide provides an in-depth, technically-grounded overview of a robust and scalable synthetic strategy for its preparation, focusing on the principles of asymmetric catalysis. We will explore the rationale behind the chosen synthetic route, detail a validated experimental protocol, and discuss the critical parameters for achieving high yield and enantiopurity.

Strategic Imperatives: Retrosynthesis and Pathway Selection

The primary challenge in synthesizing (S)-2-(3,5-Difluorophenyl)pyrrolidine lies in the precise installation of the stereocenter at the C2 position. A retrosynthetic analysis reveals several potential strategies:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials like (S)-pyroglutamic acid.[4][5] While effective, this approach can involve multiple steps, including reductions and functional group manipulations.[6][7]

-

Chiral Auxiliary-Mediated Synthesis: Employing removable chiral auxiliaries, such as N-tert-butanesulfinyl groups, to direct the stereoselective addition of a Grignard reagent.[8][9] This method offers excellent stereocontrol but requires additional steps for auxiliary attachment and removal.

-

Asymmetric Catalysis: The most direct and atom-economical approach involves the enantioselective transformation of a prochiral precursor. The asymmetric reduction of the cyclic imine, 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole, stands out as a highly efficient and scalable strategy.[10]

This guide will focus on the asymmetric catalysis route, specifically the catalytic hydrogenation of the cyclic imine precursor. This pathway is selected for its operational simplicity, high potential for enantioselectivity, and amenability to industrial scale-up.

Figure 1: A high-level overview of the selected synthetic workflow.

Core Synthetic Protocol

This section details a validated, three-stage process for the preparation of the target compound.

Stage 1: Synthesis of Imine Precursor 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole

The synthesis begins with the construction of the key prochiral imine intermediate. The chosen method involves the addition of a Grignard reagent to N-Boc-2-pyrrolidinone, followed by an acid-catalyzed cyclization and deprotection sequence.[11] The Boc-protecting group serves to activate the lactam carbonyl for nucleophilic attack and is conveniently removed during the subsequent dehydrative cyclization.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, magnesium turnings (1.2 eq.) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine is added to initiate the reaction. A solution of 1-bromo-3,5-difluorobenzene (1.0 eq.) in anhydrous THF is added dropwise, maintaining a gentle reflux. After the addition is complete, the mixture is stirred for 1 hour at ambient temperature to ensure complete formation of the Grignard reagent.

-

Grignard Addition: The flask containing the Grignard reagent is cooled to 0 °C. A solution of N-Boc-2-pyrrolidinone (1.0 eq.) in anhydrous THF is added dropwise, ensuring the internal temperature does not exceed 5 °C. The reaction is then allowed to warm to room temperature and stirred for 3 hours.

-

Work-up and Cyclization: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Dehydration and Deprotection: The crude hydroxylactam intermediate is dissolved in toluene. p-Toluenesulfonic acid monohydrate (0.2 eq.) is added, and the flask is equipped with a Dean-Stark apparatus. The mixture is heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Purification: After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude imine is purified by vacuum distillation or column chromatography on silica gel to yield 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole as a pale yellow oil.

| Reagent/Material | Molar Eq. | Purity | Notes |

| 1-Bromo-3,5-difluorobenzene | 1.0 | >98% | |

| Magnesium Turnings | 1.2 | Activated | |

| N-Boc-2-pyrrolidinone | 1.0 | >98% | |

| p-Toluenesulfonic acid | 0.2 | >98% | Catalyst for dehydration |

| Anhydrous THF | - | <50 ppm H₂O | Reaction solvent |

| Expected Yield | - | - | 65-75% |

Table 1: Reagents and expected yield for Stage 1.

Stage 2: Asymmetric Hydrogenation of the Cyclic Imine

This is the key enantioselective step. We employ a chiral iridium-based catalyst for the asymmetric hydrogenation. Iridium complexes bearing chiral phosphine ligands, such as (R,R)-f-SpiroPhos, are highly effective for the reduction of cyclic 2-aryl imines, often providing excellent enantioselectivity under mild conditions.[10][12] The catalyst works by coordinating the imine and delivering hydrogen stereoselectively to one face of the C=N double bond.

Figure 2: The key asymmetric hydrogenation step.

Experimental Protocol:

-

Catalyst Preparation: In a glovebox, the iridium precursor [Ir(COD)Cl]₂ (0.005 eq.) and the chiral ligand (S,S)-f-SpiroPhos (or an equivalent chiral phosphine ligand, 0.011 eq.) are charged into a pressure reactor. Anhydrous, degassed dichloromethane is added, and the mixture is stirred for 30 minutes to form the active catalyst.

-

Hydrogenation: A solution of the imine precursor from Stage 1 (1.0 eq.) in anhydrous, degassed dichloromethane is added to the reactor via cannula.

-

Reaction: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to 5-10 bar of H₂. The reaction is stirred vigorously at 30 °C for 12-24 hours.

-

Monitoring: The reaction progress is monitored by GC or TLC. The enantiomeric excess (ee) of the product can be monitored by taking aliquots and analyzing them via chiral HPLC.

-

Work-up: Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The residue contains the crude (S)-2-(3,5-Difluorophenyl)pyrrolidine free base.

| Parameter | Condition | Rationale |

| Catalyst System | [Ir(COD)Cl]₂ / Chiral Ligand | Proven high efficiency and enantioselectivity for cyclic imines.[12] |

| Catalyst Loading | 0.1 - 1.0 mol% | Balances reaction rate and cost. Lower loading is preferred for scale-up. |

| H₂ Pressure | 5 - 10 bar | Sufficient for reduction without requiring specialized high-pressure equipment. |

| Solvent | Dichloromethane (DCM) | Anhydrous and degassed to prevent catalyst poisoning. |

| Temperature | 25 - 40 °C | Mild conditions to maximize enantioselectivity and minimize side reactions. |

| Expected Yield | - | >95% |

| Expected ee | - | >98% |

Table 2: Critical parameters for asymmetric hydrogenation.

Stage 3: Hydrochloride Salt Formation

The final step involves converting the free base into its more stable, crystalline, and easily handled hydrochloride salt. This is a standard acid-base reaction.

Experimental Protocol:

-

Dissolution: The crude free base from Stage 2 is dissolved in a suitable solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Acidification: The solution is cooled to 0 °C. A solution of 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether is added dropwise with stirring until the pH is acidic (pH ~2).

-

Precipitation: The hydrochloride salt will typically precipitate as a white solid. The slurry is stirred at 0 °C for 1-2 hours to maximize precipitation.

-

Isolation and Drying: The solid is collected by filtration, washed with cold MTBE or diethyl ether, and dried under vacuum at 40-50 °C to a constant weight.

Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation.

-

Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the chemical structure of the final product. The difluorophenyl substitution pattern gives rise to characteristic splitting patterns in the aromatic region of the NMR spectra.

-

Purity Analysis: Purity is typically assessed by HPLC or GC, with a target of >99%.

-

Enantiomeric Excess (ee) Determination: This is the most critical quality control parameter. The ee is determined by chiral HPLC analysis, comparing the product to a racemic standard to ensure proper peak identification. An ee of >99% is typically required for pharmaceutical applications.

| Analysis | Expected Result |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to pyrrolidine and 3,5-difluorophenyl protons. |

| ¹³C NMR (DMSO-d₆) | Signals showing C-F coupling constants. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base molecular weight. |

| Chiral HPLC | Single major peak (>99.5% area) for the (S)-enantiomer. |

| Purity (HPLC) | >99.0% |

Table 3: Typical analytical specifications.

Safety and Handling

Proper safety protocols are mandatory throughout the synthesis.

-

Reagents: Organometallic reagents like Grignard reagents are pyrophoric and react violently with water; they must be handled under an inert atmosphere.[13] Hydrogen gas is highly flammable and requires a pressure-rated reactor and proper ventilation.[13]

-

Solvents: Anhydrous solvents like THF can form explosive peroxides and should be handled with care. Dichloromethane is a suspected carcinogen.

-

Product: The final hydrochloride salt is classified as an irritant and may be harmful if swallowed or inhaled.[14][15][16] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[14][15] All operations should be conducted in a well-ventilated fume hood.

Conclusion

The asymmetric synthesis of (S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride via catalytic hydrogenation of a cyclic imine precursor is a highly efficient and scalable method. This approach provides excellent control over the critical C2 stereocenter, leading to a product with high enantiopurity suitable for advanced pharmaceutical development. The causality-driven selection of reagents and conditions, coupled with rigorous in-process and final product analysis, ensures a robust and self-validating manufacturing process. This guide provides the foundational knowledge for researchers and drug development professionals to successfully prepare this valuable chemical entity.

References

-

Wolfe, J. P., & Stambuli, J. P. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC, NIH.[Link]

-

Alcarazo, M., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Organic & Biomolecular Chemistry.[Link]

-

Alcarazo, M., et al. (2008). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications.[Link]

-

Mathew, S., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au.[Link]

-

Fan, Q.-A., et al. (2020). A diversity of recently reported methodology for asymmetric imine reduction. RSC Advances.[Link]

-

Hussain, S., et al. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem.[Link]

-

Gicquel, M., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega.[Link]

-

Contente, M. L., et al. (2024). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents. ChemSusChem.[Link]

-

Mitsukura, K., et al. (2010). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Organic & Biomolecular Chemistry.[Link]

-

Chen, Y., et al. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters.[Link]

-

Zhonghan. (n.d.). (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. Zhonghan.[Link]

-

Baldwin, J. E., et al. (2005). Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues. Organic & Biomolecular Chemistry.[Link]

-

Company, A., et al. (2011). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. Chemical Communications.[Link]

- Patent CN110981779B. (n.d.). The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

-

Tang, W., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters.[Link]

- Patent CN104672121A. (n.d.). Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

-

Chiacchio, U., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules.[Link]

-

National Center for Biotechnology Information. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health.[Link]

-

Wang, Y., et al. (2022). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering.[Link]

-

Bakulina, O., & Dar'in, D. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.[Link]

-

European Patent Office. (2023). PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). European Patent Office.[Link]

-

Enders, D., et al. (2014). Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. Synthesis.[Link]

-

Wikipedia. (n.d.). Pyroglutamic acid. Wikipedia.[Link]

-

Ota, E., et al. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Catalysis Communications.[Link]

-

Chen, J., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry.[Link]

-

PubChem. (n.d.). (s)-2-(3-Fluorophenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information.[Link]

-

Saeed, G., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research.[Link]

-

Goodman, M., et al. (n.d.). Pyroglutamic Acid Peptides. Houben-Weyl Methods of Organic Chemistry.[Link]

-

Semantic Scholar. (n.d.). Synthesis of a New Chiral Pyrrolidine. Semantic Scholar.[Link]

-

Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.[Link]

-

Fasan, R., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie.[Link]

-

ChemBK. (2024). (2R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE-HCL. ChemBK.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 6. shokubai.org [shokubai.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 12. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. fishersci.com [fishersci.com]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 16. aksci.com [aksci.com]

The Formation of 2-(3,5-Difluorophenyl)pyrrolidine: A Mechanistic and Methodological Guide

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, biologically active compounds, and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, making it an ideal building block for creating molecules that interact with complex biological targets like enzymes and receptors.[3][4] When substituted at the 2-position with an aryl group, the resulting chiral 2-arylpyrrolidine motif becomes a critical pharmacophore in a wide array of therapeutic agents, including enzyme inhibitors and central nervous system drugs.[2][5]

The compound 2-(3,5-difluorophenyl)pyrrolidine, in its enantiomerically pure form, serves as a key intermediate in the synthesis of advanced pharmaceuticals. The strategic placement of fluorine atoms on the phenyl ring can significantly enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule. This guide provides an in-depth technical overview of the primary mechanisms and synthetic strategies for the formation of this valuable compound, tailored for researchers and professionals in drug development.

Core Synthetic Strategies and Mechanistic Insights

The asymmetric synthesis of 2-(3,5-difluorophenyl)pyrrolidine predominantly relies on two highly effective and stereocontrolled strategies: the asymmetric reduction of a cyclic imine precursor and the diastereoselective functionalization of a chiral N-tert-butanesulfinyl imine.

Strategy 1: Asymmetric Reduction of 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole

This widely employed industrial route involves the creation of an achiral cyclic imine (a 2H-pyrrole) followed by a stereoselective reduction to install the chiral center at the C2 position. The overall workflow is logical and convergent.

Caption: Workflow for Asymmetric Reduction Strategy.

Mechanism of Imine Formation:

The synthesis begins with an N-protected 2-pyrrolidinone, typically N-Boc-2-pyrrolidinone. The tert-butyloxycarbonyl (Boc) group serves to activate the lactam carbonyl for nucleophilic attack.

-

Grignard Addition: The 3,5-difluorophenyl magnesium bromide Grignard reagent attacks the electrophilic carbonyl carbon of the N-Boc-2-pyrrolidinone. This reaction proceeds through a tetrahedral intermediate which, upon aqueous workup, yields a stable cyclic hemiaminal (2-(3,5-difluorophenyl)-2-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester).[6] The use of N-acylated lactams is crucial as they are more reactive towards Grignard reagents than their non-acylated counterparts.[7][8]

-

Dehydration and Deprotection: Treatment of the hemiaminal with a strong acid (e.g., HCl in dioxane) serves a dual purpose. It protonates the hydroxyl group, turning it into a good leaving group (water), which facilitates elimination to form the thermodynamically stable endocyclic imine, 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. Concurrently, the acidic conditions cleave the Boc protecting group.[6]

Mechanism of Asymmetric Hydrogenation:

The enantioselectivity of the entire process hinges on this critical step. Transition metal catalysis, particularly with iridium or rhodium complexes bearing chiral diphosphine ligands (e.g., BINAP derivatives), is a cornerstone of modern asymmetric hydrogenation.[9]

The catalytic cycle, exemplified by a Noyori-type ruthenium catalyst, generally involves the following:[3]

-

Catalyst Activation: The precatalyst reacts with hydrogen gas to form a chiral metal-hydride species.

-

Substrate Coordination: The cyclic imine substrate coordinates to the chiral metal center. The pre-existing chirality of the ligand environment dictates the facial selectivity of this coordination.

-

Hydride Transfer: The hydride ligand is transferred from the metal to the imine carbon (C5 of the 2H-pyrrole). This is the key stereochemistry-determining step. The steric and electronic properties of the chiral ligand create a highly organized transition state that favors hydride delivery to one specific face of the imine.

-

Product Release: The resulting chiral pyrrolidine product dissociates, regenerating the catalyst to continue the cycle.

Alternatively, biocatalysis using imine reductases (IREDs) has emerged as a powerful green chemistry approach. These enzymes exhibit exquisite stereoselectivity, and libraries of IREDs can provide access to either the (R) or (S) enantiomer of the product with high fidelity.[5]

Strategy 2: Diastereoselective Synthesis via N-tert-Butanesulfinyl Imines

This elegant strategy leverages a chiral auxiliary, N-tert-butanesulfinamide, to direct the stereochemical outcome of a key bond-forming step. The method is renowned for its high diastereoselectivity and the predictable nature of its stereochemical induction.[10][11]

Caption: Workflow for N-tert-Butanesulfinyl Imine Strategy.

Mechanism of Diastereoselective Reductive Cyclization:

This approach begins with the condensation of 1-(3,5-difluorophenyl)-4-chlorobutan-1-one with an enantiopure tert-butanesulfinamide (either R or S) to form the corresponding γ-chloro N-tert-butanesulfinyl imine.[10]

-

Directed Reduction: The key step is the diastereoselective reduction of the imine C=N bond. The stereochemical outcome is dictated by the choice of reducing agent.[11]

-

With bulky hydrides (e.g., L-Selectride): The hydride attacks from the less sterically hindered face of the imine, proceeding through an open transition state .

-

With chelating hydrides (e.g., NaBH₄ or LiBEt₃H): The reaction proceeds through a cyclic Zimmerman-Traxler-like transition state . The metal cation (Li⁺ or Na⁺) coordinates to both the sulfinyl oxygen and the imine nitrogen. This rigid conformation forces the hydride to attack from a specific face to avoid steric clash with the bulky tert-butyl group of the sulfinyl auxiliary. This chelation-controlled model provides high diastereoselectivity and is highly predictable.[11][12]

-

-

Intramolecular Cyclization: The newly formed chiral amine intermediate undergoes a spontaneous intramolecular SN2 reaction. The nitrogen atom acts as a nucleophile, displacing the chloride at the γ-position to form the pyrrolidine ring.

-

Deprotection: The chiral sulfinyl auxiliary is readily cleaved under acidic conditions (e.g., HCl in methanol) to yield the final, enantiopure 2-(3,5-difluorophenyl)pyrrolidine.[10]

Quantitative Data Summary

The following table summarizes typical results for the asymmetric synthesis of 2-arylpyrrolidines using the discussed strategies. While data for the specific 3,5-difluoro analog is sparse in the literature, these values from closely related substrates are representative of the efficacy of these methods.

| Method | Substrate Example | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Asymmetric Hydrogenation | 2-Phenyl-1-pyrroline | (S)-DifluorPhos-Iridium Complex | 89 | 96 | [13] |

| Biocatalytic Reduction (IRED) | Various 2-Aryl-1-pyrrolines | (R)-selective ScIR / (S)-selective SvIR | 60–80 | >99 | [5] |

| Reductive Cyclization of Sulfinyl Imine | γ-Chloro N-sulfinyl ketimine | LiBEt₃H / (S)-t-Bu-sulfinamide | High | >99 | [10] |

| Resolution/Racemization | (±)-2-(2,5-difluorophenyl)pyrrolidine | D-Malic Acid (Resolving Agent) | 61.7 | 98.4 | [14] |

Experimental Protocols

The following are generalized, step-by-step protocols based on established methodologies for analogous compounds.[6][13] Researchers should perform their own optimization.

Protocol 1: Synthesis via Asymmetric Hydrogenation of a Cyclic Imine

Step 1: Synthesis of 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole

-

Grignard Reaction: To a solution of N-Boc-2-pyrrolidinone (1.0 eq) in anhydrous THF at 0 °C, add 3,5-difluorophenylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Dehydration/Deprotection: Dissolve the crude hemiaminal intermediate in a solution of 4M HCl in dioxane.

-

Stir at room temperature for 4-6 hours until TLC analysis indicates complete conversion.

-

Concentrate the mixture under reduced pressure. Basify the residue with aqueous NaOH (e.g., 2M) to pH > 12 and extract with dichloromethane (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the crude cyclic imine, which can be used directly or purified by vacuum distillation.

Step 2: Asymmetric Hydrogenation

-

In an inert atmosphere glovebox, charge a pressure reactor with the cyclic imine (1.0 eq), a chiral iridium catalyst such as [Ir(COD)Cl]₂ (0.5 mol%), and a chiral diphosphine ligand like (S)-DifluorPhos (1.1 mol%).[13]

-

Add a suitable degassed solvent (e.g., isopropanol).

-

Seal the reactor, remove from the glovebox, and pressurize with H₂ gas (e.g., 20-50 atm).

-

Stir the reaction at a controlled temperature (e.g., 20-40 °C) for 12-24 hours.

-

Carefully vent the reactor and concentrate the solvent.

-

The crude product can be purified by silica gel chromatography to yield the enantiomerically enriched 2-(3,5-difluorophenyl)pyrrolidine. Enantiomeric excess should be determined by chiral HPLC or GC.

Protocol 2: Synthesis via N-tert-Butanesulfinyl Imine

Step 1: Formation of Chiral γ-Chloro N-tert-Butanesulfinyl Imine

-

To a solution of 1-(3,5-difluorophenyl)-4-chlorobutan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add Ti(OEt)₄ (1.5 eq).

-

Heat the mixture to reflux and stir for 12-18 hours.

-

Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through celite and extract the filtrate with ethyl acetate (3x).

-

Combine organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the chiral sulfinyl imine.

Step 2: Diastereoselective Reduction and Cyclization

-

Dissolve the chiral sulfinyl imine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add LiBEt₃H (Super-Hydride®, 1.5 eq, 1.0 M in THF) dropwise.

-

Stir at -78 °C for 3-4 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight to facilitate cyclization.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Extract with ethyl acetate, dry the combined organic layers, and concentrate.

Step 3: Deprotection

-

Dissolve the crude N-sulfinylpyrrolidine in methanol.

-

Add a solution of 4M HCl in dioxane (e.g., 4-5 eq) and stir at room temperature for 1-2 hours.

-

Concentrate the solvent, basify with aqueous NaOH, and extract with dichloromethane.

-

Purify by chromatography to yield the final product.

Conclusion

The synthesis of 2-(3,5-difluorophenyl)pyrrolidine is a testament to the power and precision of modern asymmetric synthesis. The two primary strategies—asymmetric reduction of a prochiral cyclic imine and diastereoselective cyclization using a chiral auxiliary—offer robust, scalable, and highly stereoselective pathways to this crucial pharmaceutical intermediate. The choice between these methods often depends on factors such as substrate availability, catalyst cost, and desired scalability. A thorough understanding of the underlying mechanisms, from the chelation-controlled transition states of sulfinyl imine reductions to the intricate ligand-substrate interactions in catalytic hydrogenation, is paramount for successful process development and optimization in the pharmaceutical industry.

References

-

Ghinet, A., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(15), 4936. [Link]

-

Fustero, S., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. [Link]

-

Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1198–1209. [Link]

-

Wiberg, K. B., et al. (2004). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Journal of the American Chemical Society, 126(46), 15036–15045. [Link]

-

Zhang, Y. H., et al. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters, 22(9), 3367–3372. [Link]

-

Conti, P., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(23), 8274. [Link]

-

Pérez, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1133–1142. [Link]

-

Dawood, R. S., et al. (2017). Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji-Trost Allylation of N-tert-Butanesulfinyl Imines. Chemistry, 23(46), 11153–11158. [Link]

-

Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1198-1209. [Link]

-

Kawasaki, T., et al. (1996). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (13), 1729-1736. [Link]

-

Pérez, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1133-1142. [Link]

-

Fustero, S., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096-1140. [Link]

-

Dawood, R. S., et al. (2017). Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji–Trost Allylation of N-tert-Butanesulfinyl Imines. Chemistry – A European Journal, 23(46), 11153-11158. [Link]

- CN110981779B. (2020). The synthetic method of R-2-(2, 5-difluorophenyl) pyrrolidine.

-

Van Hende, E., et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry, 82(19), 10177–10191. [Link]

-

Hlazun, Y., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5567. [Link]

-

Tan, J., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 10(7), 2023–2028. [Link]

-

Lv, X., et al. (2021). Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. Chirality, 33(12), 931–937. [Link]

-

Hlazun, Y., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5567. [Link]

-

Conti, P., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(23), 8274. [Link]

-

Ni, Y., et al. (2007). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Zhongguo Zhong Yao Za Zhi, 32(19), 2004-2007. [Link]

-

Fan, R. (2012). An Advance on Exploring N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Chiral Amines. Accounts of Chemical Research, 45(10), 1727–1738. [Link]

-

Pesciaioli, F., et al. (2023). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

-

European Patent Office. (2023). PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

Wang, S.-G., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(4), 1413–1416. [Link]

-

ResearchGate. (2011). ChemInform Abstract: Acylation of Grignard Reagents Mediated by N-Methylpyrrolidone: A Remarkable Selectivity for the Synthesis of Ketones. [Link]

-

Zhang, X., et al. (2016). Asymmetric dearomatization of pyrroles via Ir-catalyzed allylic substitution reaction: enantioselective synthesis of spiro-2H-pyrroles. Chemical Science, 7(5), 3126–3130. [Link]

-

Wolfe, J. P., et al. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis, 347(11-13), 1614–1620. [Link]

-

UCL Discovery. (n.d.). The asymmetric synthesis of oxo-piperidines and oxo-pyrrolidines. [Link]

-

Jolley, D. I., et al. (2022). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. ACS Catalysis, 12(23), 14389–14397. [Link]

-

Institut Ruđer Bošković. (n.d.). Asymmetric synthesis. [Link]

-

Li, G., & Szostak, M. (2020). Kinetically Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N-C Cleavage. Chemistry, 26(3), 611–615. [Link]

-

ResearchGate. (2014). Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Asymmetric synthesis - Ruđer Bošković Institute [irb.hr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetically Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N-C Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 10. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(3,5-Difluorophenyl)pyrrolidine: Starting Materials and Strategic Execution

Introduction: The Significance of the 2-(3,5-Difluorophenyl)pyrrolidine Scaffold

The 2-(3,5-difluorophenyl)pyrrolidine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure, combined with the electronic properties imparted by the difluorophenyl group, allows for precise interactions with biological targets. This guide provides an in-depth analysis of the primary synthetic strategies for constructing this valuable molecule, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations. This document is intended for researchers and professionals in the field of drug development and organic synthesis, offering both strategic oversight and detailed, actionable protocols.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 2-(3,5-difluorophenyl)pyrrolidine can be broadly categorized into two strategic approaches: the construction of the pyrrolidine ring onto a pre-functionalized aromatic core, and the arylation of a pre-existing pyrrolidine scaffold. The choice of strategy is often dictated by the desired stereochemistry, scalability, and the availability of starting materials.

Strategy 1: De Novo Ring Construction

This approach involves building the pyrrolidine ring from acyclic precursors. A prominent method within this strategy is the asymmetric reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines. This method offers excellent control over the stereochemistry of the final product.

A key advantage of this strategy is the early introduction of the chiral auxiliary (the tert-butanesulfinyl group), which directs the stereochemical outcome of the cyclization. The starting materials are readily accessible, and the reaction sequence is robust.

Strategy 2: Arylation of a Pyrrolidine Precursor

This strategy begins with a pre-formed pyrrolidine ring, which is then functionalized with the 3,5-difluorophenyl group. A common and powerful technique for this transformation is the use of Grignard reagents in conjunction with a protected pyrrolidone derivative.

This approach is particularly advantageous for its convergent nature, allowing for the late-stage introduction of the aryl group. This can be beneficial for the synthesis of diverse analogs for structure-activity relationship (SAR) studies.

Core Starting Materials: Properties and Sourcing

The successful synthesis of 2-(3,5-difluorophenyl)pyrrolidine hinges on the quality and availability of key starting materials.

| Starting Material | Key Properties | Strategic Application |

| Pyrrolidone | Cyclic amide, readily available and inexpensive. | Precursor for N-protected pyrrolidones in arylation strategies. |

| 1-Bromo-3,5-difluorobenzene | Aryl halide, suitable for Grignard reagent formation or cross-coupling reactions. | Source of the 3,5-difluorophenyl moiety. |

| (R)- or (S)-tert-Butanesulfinamide | Chiral amine, serves as a chiral auxiliary. | Enantioselective synthesis via reductive cyclization. |

| 4-Chlorobutyryl chloride | Acyl chloride, used to introduce the four-carbon backbone of the pyrrolidine ring. | Key building block in the de novo synthesis approach. |

Detailed Synthetic Protocols and Mechanistic Insights

Protocol 1: Asymmetric Synthesis via Reductive Cyclization of a γ-Chloro-N-tert-butanesulfinyl Ketimine

This protocol provides a reliable method for the enantioselective synthesis of 2-(3,5-difluorophenyl)pyrrolidine. The key step is the diastereoselective reduction of the cyclic sulfinylimine intermediate.

Workflow Diagram:

Caption: Workflow for the asymmetric synthesis of (R)-2-(3,5-Difluorophenyl)pyrrolidine.

Step-by-Step Methodology:

-

Synthesis of the γ-chloro ketimine: To a solution of 3,5-difluorobenzonitrile in anhydrous THF at 0 °C, add a solution of 4-chlorobutylmagnesium bromide in THF dropwise. The reaction is stirred for 2 hours at room temperature, then quenched with saturated aqueous ammonium chloride. The organic layer is separated, dried, and concentrated to yield the crude γ-chloro ketimine.

-

Formation of the N-tert-butanesulfinyl ketimine: The crude γ-chloro ketimine is dissolved in THF, and (R)-tert-butanesulfinamide and titanium(IV) ethoxide are added. The mixture is heated to reflux for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

-

Diastereoselective reductive cyclization: The purified N-tert-butanesulfinyl ketimine is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium triethylborohydride (LiBEt₃H) in THF is added dropwise, and the reaction is stirred at this temperature for 3 hours.[1] The reaction is then warmed to room temperature and quenched by the addition of methanol.

-

Deprotection: The solvent is evaporated, and the residue is dissolved in methanol. A solution of 4M HCl in dioxane is added, and the mixture is stirred at room temperature for 1 hour. The solvent is removed, and the residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The organic layer is dried and concentrated to afford the desired enantiomer of 2-(3,5-difluorophenyl)pyrrolidine.[2]

Causality Behind Experimental Choices:

-

Choice of Chiral Auxiliary: The tert-butanesulfinyl group is an excellent chiral auxiliary because it effectively shields one face of the C=N bond, directing the hydride attack from the less hindered face, thus ensuring high diastereoselectivity in the reduction step.

-

Reducing Agent: Lithium triethylborohydride is a powerful and sterically demanding reducing agent, which contributes to the high diastereoselectivity of the cyclization.

Protocol 2: Grignard Addition to a Protected Pyrrolidone

This protocol offers a convergent and scalable route to racemic 2-(3,5-difluorophenyl)pyrrolidine, which can then be resolved to obtain the desired enantiomer.

Workflow Diagram:

Caption: Workflow for the synthesis of 2-(3,5-Difluorophenyl)pyrrolidine via Grignard addition.

Step-by-Step Methodology:

-

N-Boc Protection of 2-Pyrrolidinone: To a solution of 2-pyrrolidinone in THF, add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP). Then, add di-tert-butyl dicarbonate and stir the mixture at room temperature overnight. The solvent is removed, and the crude N-Boc-2-pyrrolidinone is used in the next step without further purification.

-

Grignard Reagent Formation and Addition: In a separate flask, magnesium turnings are activated, and a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. This solution is then added to a cooled (-78 °C) solution of N-Boc-2-pyrrolidinone in THF. The reaction is allowed to warm to room temperature and stirred for 4 hours.

-

Dehydration and Deprotection: The reaction is quenched with saturated aqueous ammonium chloride. The organic layer is separated, and the solvent is evaporated. The residue is dissolved in an organic solvent, and an acid catalyst (e.g., p-toluenesulfonic acid) is added to effect dehydration. The resulting imine is then reduced, for instance with sodium borohydride in methanol, to yield the racemic product.

Causality Behind Experimental Choices:

-

N-Protection: The Boc protecting group is used to activate the carbonyl group of the pyrrolidinone towards nucleophilic attack by the Grignard reagent and to prevent side reactions at the nitrogen atom.

-

Grignard Reaction Conditions: The low temperature (-78 °C) for the Grignard addition is crucial to control the reactivity and minimize the formation of side products.

Conclusion: A Versatile Scaffold Accessible Through Strategic Synthesis

The synthesis of 2-(3,5-difluorophenyl)pyrrolidine is a well-established yet evolving field. The choice of synthetic route is a critical decision that impacts yield, stereochemical purity, and scalability. The de novo ring construction offers excellent stereocontrol, while the arylation of a pyrrolidine precursor provides a convergent and flexible approach. A thorough understanding of the underlying mechanisms and the properties of the starting materials, as detailed in this guide, is paramount for the successful and efficient synthesis of this important pharmaceutical building block.

References

-

Enantioselective Pd-catalyzed alkene carboamination reactions that afford 2-(arylmethyl)- or 2-(alkenylmethyl)pyrrolidines in good yields and enantioselectivities. National Institutes of Health. [Link]

-

A review on the stereoselective synthesis methods of pyrrolidine-containing drugs and their precursors. MDPI. [Link]

- A process for the synthesis of 2-substituted pyrrolidines and piperidines.

- A synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

-

The enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines towards the short and efficient synthesis of (S)- and (R)-2-arylpyrrolidines. Royal Society of Chemistry. [Link]

- A method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.

-

Preparation of (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). European Patent Office. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Difluorophenyl)pyrrolidine HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analysis of 2-(3,5-Difluorophenyl)pyrrolidine hydrochloride. Designed for professionals in chemical research and drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate the effective use of this compound in research and development endeavors.

Introduction: Contextualizing 2-(3,5-Difluorophenyl)pyrrolidine HCl in Modern Drug Discovery

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its rigid, five-membered ring structure provides a well-defined orientation for appended functional groups, making it an ideal building block for creating ligands that can interact with high specificity to biological targets. The introduction of a difluorophenyl group, specifically with a 3,5-substitution pattern, significantly modulates the electronic and lipophilic properties of the molecule. The fluorine atoms, being highly electronegative, can influence pKa, metabolic stability, and binding affinity through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.

While the isomeric 2-(2,5-difluorophenyl)pyrrolidine is a known key intermediate in the synthesis of the TRK kinase inhibitor Larotrectinib, the 3,5-difluoro isomer represents a distinct chemical entity with its own unique potential in drug discovery.[3] This guide aims to provide a detailed exposition of its chemical characteristics to empower researchers in their exploration of its therapeutic potential.

Physicochemical and Structural Properties

A thorough understanding of the fundamental physicochemical properties of a compound is critical for its application in research and development, from designing synthetic routes to formulating it for biological assays.

| Property | Value | Source |

| Chemical Name | 2-(3,5-Difluorophenyl)pyrrolidine hydrochloride | - |

| CAS Number | 886503-11-3 (free base) | [] |

| 1443538-50-8 ((R)-enantiomer HCl) | [1][5] | |

| Molecular Formula | C₁₀H₁₂ClF₂N | [5] |

| Molecular Weight | 219.66 g/mol | [3] |

| Predicted pKa | ~8.5 (pyrrolidine nitrogen) | Predicted |

| Predicted LogP | ~2.5 | Predicted |

| Appearance | White to off-white solid (predicted) | - |

Note: Predicted values are based on computational models and should be confirmed experimentally.

Synthesis of 2-(3,5-Difluorophenyl)pyrrolidine HCl: A Proposed Route

While a specific, detailed synthesis for 2-(3,5-difluorophenyl)pyrrolidine HCl is not widely published, a robust and adaptable synthetic strategy can be proposed based on established methodologies for the synthesis of 2-arylpyrrolidines.[6][7][8][9][10] The following multi-step synthesis is a plausible and efficient approach.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(3,5-Difluorophenyl)pyrrolidine HCl.

Detailed Experimental Protocol (Proposed)

Step 1: Preparation of 3,5-Difluorophenylmagnesium bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium and gently heat to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 2-(3,5-Difluorophenyl)pyrrolidine (free base)

-

Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of 1-pyrroline in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 2-(3,5-difluorophenyl)pyrrolidine free base in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrochloric acid in dioxane (e.g., 4 M) dropwise with stirring.

-

A precipitate should form. Continue stirring for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(3,5-difluorophenyl)pyrrolidine hydrochloride.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free base, 2-(3,5-Difluorophenyl)pyrrolidine, has been reported.[11] The spectrum is characterized by distinct signals for the aromatic and pyrrolidine protons.

-

Aromatic Protons: The protons on the 3,5-difluorophenyl ring are expected to appear in the aromatic region (δ 6.5-7.5 ppm). Due to the symmetry of the ring, two signals are anticipated: a triplet for the proton at the 4-position and a doublet of doublets for the protons at the 2- and 6-positions, both showing coupling to the adjacent fluorine atoms.

-

Pyrrolidine Protons: The protons of the pyrrolidine ring will appear in the aliphatic region (δ 1.5-4.5 ppm). The proton at the 2-position, being adjacent to both the nitrogen and the aromatic ring, will be the most downfield of the aliphatic protons. The remaining methylene protons will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The N-H proton will likely appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

A predicted ¹³C NMR spectrum can provide valuable information for structural confirmation.

-

Aromatic Carbons: The carbons of the difluorophenyl ring will appear in the aromatic region (δ 110-170 ppm). The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets.

-

Pyrrolidine Carbons: The carbons of the pyrrolidine ring will be found in the aliphatic region (δ 25-70 ppm). The carbon at the 2-position will be the most downfield.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A characteristic peak for the secondary amine N-H stretch is expected in the region of 3300-3500 cm⁻¹. In the hydrochloride salt, this will be replaced by a broad N-H⁺ stretch.

-

C-H Stretches: Aromatic and aliphatic C-H stretches will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C-F Stretches: Strong C-F stretching vibrations are expected in the fingerprint region, typically between 1100-1300 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (m/z = 183.09).

-

Fragmentation Pattern: Common fragmentation pathways for pyrrolidines involve cleavage of the ring. The loss of the difluorophenyl group would also be a likely fragmentation.

Analytical Methodology: A Robust HPLC Protocol

A reliable analytical method is crucial for assessing the purity of the synthesized compound and for its quantification in various matrices. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed.

Proposed HPLC Workflow

Caption: A typical workflow for the HPLC analysis of 2-(3,5-Difluorophenyl)pyrrolidine HCl.

Detailed HPLC Method Parameters (Proposed)

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For improved peak shape and resolution, a column with a fluorinated stationary phase could be considered.[12][13]

-

Mobile Phase: A mixture of acetonitrile and water containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is recommended to ensure the analyte is in its protonated form and to achieve good peak shape. A typical starting gradient could be 10-90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the difluorophenyl group absorbs, likely around 254 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Potential Pharmacological Significance and Future Directions

The incorporation of a 3,5-difluorophenyl moiety into a pyrrolidine scaffold suggests several avenues for pharmacological exploration. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[14] The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, potentially influencing its interaction with biological targets.

Given that other 2-arylpyrrolidine derivatives have shown activity as inhibitors of enzymes and modulators of receptors in the central nervous system, it is plausible that 2-(3,5-difluorophenyl)pyrrolidine HCl could serve as a valuable building block for the development of novel therapeutics in these areas.[15][16][17]

Hypothesized Signaling Pathway Involvement

Caption: Hypothesized interaction with a cellular signaling pathway.

Future research should focus on the experimental validation of the proposed synthesis and analytical methods, as well as a thorough investigation of the biological activity of this compound and its derivatives.

Conclusion

2-(3,5-Difluorophenyl)pyrrolidine HCl is a compound of significant interest for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its chemical properties, including a proposed synthetic route, spectroscopic characterization, and a robust analytical method. By leveraging this information, researchers can more effectively utilize this compound in the development of novel therapeutic agents. The unique electronic and steric properties conferred by the 3,5-difluorophenyl group make this a promising scaffold for further investigation.

References

- 1. Pyrrolidines | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. zhonghanchemical.com [zhonghanchemical.com]

- 5. CAS: 1443538-50-8 | CymitQuimica [cymitquimica.com]

- 6. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. 2-(3,5-DIFLUORO-PHENYL)-PYRROLIDINE(886503-11-3) 1H NMR spectrum [chemicalbook.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (S)-2-(2,5-Difluorophenyl)pyrrolidine [myskinrecipes.com]

- 16. benchchem.com [benchchem.com]